3-Chloro-5-(2,6-difluorophenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(2,6-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYIKOIUNHYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685939 | |
| Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-75-4 | |
| Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 5 2,6 Difluorophenyl Phenol
Classical and Established Synthetic Approaches
Traditional methods for the synthesis of halogenated phenols and biaryl compounds provide a foundational framework for the preparation of 3-Chloro-5-(2,6-difluorophenyl)phenol. These approaches often rely on well-understood reaction mechanisms and readily available starting materials.
Halogenation Strategies for Phenolic Scaffolds
A direct approach to the target molecule involves the selective chlorination of a 3-(2,6-difluorophenyl)phenol (B1425154) precursor. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. Consequently, direct chlorination of the unsubstituted phenol would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the hydroxyl group. To achieve the desired meta-chlorination, the directing effect of the hydroxyl group must be either overcome or strategically utilized.
The reaction of phenol with bromine is a well-documented example of halogenation, where the solvent plays a crucial role in determining the extent of substitution. In polar solvents like water, phenol reacts with bromine to form 2,4,6-tribromophenol (B41969) due to the high degree of ionization, which enhances the activating effect of the phenoxide ion. In less polar solvents such as carbon disulfide (CS₂), the reaction can be controlled to yield a mixture of ortho- and para-bromophenol, with the para-product being predominant. A similar principle can be applied to chlorination.
The kinetics of phenol chlorination have been studied, revealing a stepwise substitution at the 2, 4, and 6 positions. gfredlee.com The reaction rate is highly dependent on pH, with maximum rates observed in the neutral to slightly alkaline range. gfredlee.com For the synthesis of this compound, a plausible strategy would involve the chlorination of 3-(2,6-difluorophenyl)phenol. Given the directing effects of both the hydroxyl and the difluorophenyl groups, careful optimization of reaction conditions, including the choice of chlorinating agent and solvent, would be necessary to favor the desired isomer.
Table 1: Halogenation of Phenolic Compounds - General Conditions
| Reaction Type | Reagents | Solvent | Product(s) |
| Bromination | Bromine (Br₂) | Water | 2,4,6-Tribromophenol |
| Bromination | Bromine (Br₂) | Carbon Disulfide (CS₂) | o-Bromophenol and p-Bromophenol |
| Chlorination | Aqueous Chlorine | Water | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol, 2,6-Dichlorophenol, 2,4,6-Trichlorophenol |
Sandmeyer Reaction and Related Aromatic Diazotization Processes
The Sandmeyer reaction provides a versatile method for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This approach would commence with the synthesis of 3-amino-5-(2,6-difluorophenyl)phenol. This precursor would then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chlorine atom, yielding the target compound. wikipedia.org
The Sandmeyer reaction is a two-step process that proceeds through a free radical mechanism. byjus.com It is a valuable tool as it allows for the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org The key steps involve the formation of a diazonium salt from a primary aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group. byjus.com
Table 2: Key Stages of the Sandmeyer Reaction for Aryl Chloride Synthesis
| Stage | Reagents | Intermediate/Product |
| Diazotization | Primary Aromatic Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Chloride |
| Substitution | Aryl Diazonium Chloride, Copper(I) Chloride (CuCl) | Aryl Chloride |
This methodology has been successfully employed in the synthesis of various aryl halides and is a cornerstone of aromatic chemistry. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Routes to the Phenolic Core
Nucleophilic aromatic substitution (SNAr) presents another viable pathway, particularly if the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of synthesizing this compound, a potential SNAr strategy could involve the reaction of a suitably substituted aromatic precursor, such as 1,3-dichloro-5-(2,6-difluorophenyl)benzene, with a strong nucleophile like sodium hydroxide. However, for SNAr to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org
In the absence of strong activating groups, harsh reaction conditions, such as high temperatures and pressures, may be necessary. A more feasible approach could involve the synthesis of a precursor where a different leaving group, more susceptible to nucleophilic attack, is present. For instance, a nitro group can sometimes be displaced by a nucleophile under specific conditions.
Transition Metal-Catalyzed Synthetic Protocols
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, offer powerful tools for the synthesis of complex molecules like this compound.
Palladium-Catalyzed C-H Functionalization for Directed Chlorination
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. rsc.org For the synthesis of this compound, a directed C-H chlorination of 3-(2,6-difluorophenyl)phenol could be envisioned. This would involve the use of a directing group to guide the palladium catalyst to a specific C-H bond for chlorination.
Research has shown that with the use of a removable directing group, such as a 2-pyridyl group attached to the phenolic oxygen, palladium-catalyzed chlorination can be achieved with high regioselectivity. rsc.org The reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a chlorine source like N-chlorosuccinimide (NCS). rsc.org
Table 3: Example of a Directed C-H Chlorination Reaction
| Substrate | Directing Group | Catalyst | Chlorine Source | Product |
| 2-Aryloxypyridine | 2-Pyridyl | Pd(OAc)₂ | NCS | Chlorinated 2-Aryloxypyridine |
After the chlorination step, the directing group can be removed to yield the desired chlorinated phenol. This method offers a high degree of control over the position of chlorination, which is often challenging to achieve through classical electrophilic substitution. rsc.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-C bond formation)
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.org
A convergent synthesis of this compound using the Suzuki-Miyaura reaction could involve two primary disconnection approaches:
Coupling of (3-chloro-5-hydroxyphenyl)boronic acid with 1-bromo-2,6-difluorobenzene.
Coupling of 3-chloro-5-bromophenol with (2,6-difluorophenyl)boronic acid.
The latter approach is often more practical due to the commercial availability or straightforward synthesis of the required building blocks. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, and a base.
Table 4: General Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example |
| Aryl Halide | 3-Chloro-5-bromophenol |
| Boronic Acid | (2,6-Difluorophenyl)boronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/S-Phos organic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water |
The Suzuki-Miyaura reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. tcichemicals.com These features make it an attractive and powerful method for the synthesis of complex biaryl structures like this compound.
Advanced Synthetic Techniques and Conditions
Beyond classical cross-coupling, advanced synthetic methods offer alternative pathways that can provide improved selectivity, milder reaction conditions, and access to novel chemical space.
Photochemical reactions, which utilize light to initiate chemical transformations, have emerged as a powerful and sustainable alternative to metal-catalyzed methods for forming C-C bonds. researchgate.net These reactions can often be performed at room temperature and without the need for transition metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netnih.gov
For the synthesis of biaryl compounds, photo-induced C-H arylation is a particularly attractive strategy. researchgate.netconicet.gov.ar This approach involves the generation of an aryl radical from a suitable precursor, such as an aryl halide or a diazonium salt, upon irradiation with light. conicet.gov.arrsc.org This highly reactive aryl radical can then attack another aromatic ring to form the biaryl linkage through a C-H activation/functionalization pathway. nih.govresearchgate.net
Several photochemical strategies could be envisioned for the synthesis of this compound:
Metal-Free Arylation: A reaction between 1,3-difluorobenzene (B1663923) and a 3-chloro-5-halophenol derivative could be initiated using UV light, potentially mediated by a photosensitizer or under catalyst-free conditions. researchgate.net
Diazonium Salt Chemistry: An aryl diazonium salt derived from 2,6-difluoroaniline (B139000) could be used as the aryl radical precursor. Upon photolysis, it would generate the 2,6-difluorophenyl radical, which could then arylate a 3-chlorophenol (B135607) molecule. rsc.orgchemistryviews.org
Electron Donor-Acceptor (EDA) Complexes: Irradiation of EDA complexes formed between an electron-rich arene and an electron-poor aryl halide can lead to the formation of the desired biaryl product. acs.org
These photochemical methods offer a "green" chemistry approach, avoiding heavy metal catalysts and often proceeding under mild conditions. researchgate.net
Achieving the specific 1,3,5-substitution pattern on the phenol ring of the target molecule is a significant synthetic challenge. The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution, making direct functionalization at the meta-position difficult. nih.govrsc.org Therefore, advanced regioselective functionalization strategies are required.
Meta-Selective C–H Functionalization: Directing group strategies have been developed to override the inherent electronic preferences of the phenol ring. nih.gov While ortho-C–H activation is commonly achieved using chelating directing groups, achieving meta-selectivity is more complex as it requires a more rigid and extended template to reach the distal C-H bond. nih.govwikipedia.org
A potential strategy involves temporarily installing a directing group on the phenolic oxygen. This directing group contains a coordinating atom that positions a transition metal catalyst (often palladium or rhodium) in proximity to a meta-C–H bond, facilitating its activation and subsequent arylation. nih.govresearchgate.net
Table 2: Strategies for Meta-C–H Functionalization of Phenol Derivatives
| Strategy | Catalyst | Key Principle | Reference |
|---|---|---|---|
| Nitrile-Based Directing Group | Pd(OAc)₂ | A nitrile-containing template directs palladation to the meta-position via a concerted metalation-deprotonation pathway. | wikipedia.org |
| Bifunctional Template | [Ru(p-cymene)Cl₂]₂ | A rigid biaryl template attached to the phenol directs olefination exclusively at the meta-position. | nih.gov |
| Copper-Catalyzed Arylation | Cu(OAc)₂ | On anilide derivatives, copper catalysis can favor meta-arylation, overriding the ortho/para directing effect of the amido group. A similar principle could be explored for phenol derivatives. | wikipedia.org |
Alternatively, a multi-step sequence could be employed, starting from a material that already possesses the desired meta-substitution pattern, such as 3,5-dichlorophenol (B58162) or 3,5-dibromophenol, followed by selective cross-coupling and functional group interconversion. google.com
Optimization and Scalability Considerations for this compound Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. For biaryl synthesis, which often relies on palladium- or copper-catalyzed cross-coupling reactions, several factors are critical. rsc.org
Catalyst System Optimization: The choice of catalyst, ligand, and base is paramount. For Suzuki-Miyaura coupling, a common method for biaryl synthesis, reducing the palladium catalyst loading is a major goal due to its high cost. researchgate.netgoogle.comacs.org High-throughput screening can be used to rapidly identify the optimal combination of phosphine ligands and bases to achieve high turnover numbers and yields with minimal catalyst concentration. numberanalytics.comnih.gov For copper-catalyzed reactions, moving from stoichiometric copper to catalytic systems with appropriate ligands is essential for scalability. nih.gov
Reaction Conditions: Parameters such as temperature, reaction time, and solvent must be fine-tuned. Optimization can lead to lower energy consumption and reduced formation of byproducts. rsc.org Design of Experiments (DoE) is a statistical tool used to systematically explore the effects of multiple variables simultaneously, allowing for efficient identification of the optimal reaction space. numberanalytics.com
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis for scalability. acs.orgacs.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a heterogeneous catalyst. bcrec.idmdpi.comsemanticscholar.org This technology allows for:
Precise control over temperature, pressure, and residence time. acs.org
Enhanced heat and mass transfer , leading to faster reactions and higher yields.
Improved safety by minimizing the volume of hazardous reagents at any given time.
Facilitated automation and catalyst recycling , particularly with solid-supported catalysts. acs.orgacs.org
A Suzuki-Miyaura cross-coupling to produce a biaryl intermediate, for example, could be translated to a flow process, potentially reducing reaction times from hours to minutes and simplifying purification. acs.orgsemanticscholar.org
Table 3: Key Parameters for Optimization and Scalability of Biaryl Synthesis
| Parameter | Objective | Methodology/Approach |
|---|---|---|
| Catalyst Loading | Minimize cost and residual metal contamination | Ligand screening, use of highly active pre-catalysts, heterogeneous catalysts |
| Solvent/Base Selection | Improve yield, simplify workup, reduce waste | Screening for optimal solubility, reactivity, and environmental impact |
| Temperature & Time | Reduce energy consumption and byproduct formation | Kinetic studies, Design of Experiments (DoE) |
| Process Technology | Enhance safety, efficiency, and throughput | Transition from batch to continuous flow chemistry |
By systematically addressing these factors, a robust, efficient, and economically viable process for the large-scale synthesis of this compound can be developed.
Mechanistic Studies and Reactivity Profiles of 3 Chloro 5 2,6 Difluorophenyl Phenol
Fundamental Reaction Mechanisms of Halogenated Phenols
The reactivity of 3-Chloro-5-(2,6-difluorophenyl)phenol is deeply rooted in the fundamental reaction mechanisms characteristic of halogenated phenols. These mechanisms are primarily influenced by the electronic effects of the hydroxyl group and the halogen substituents on the aromatic rings.
Oxidation-Reduction Pathways of the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation. The oxidation of phenols typically proceeds through the formation of a phenoxyl radical, which is a relatively stable intermediate due to the delocalization of the unpaired electron over the aromatic ring. researchgate.net This initial one-electron oxidation can be followed by further reactions, including dimerization to form biphenols, or further oxidation to quinones. researchgate.netscispace.comuc.pt The redox potential of a phenol (B47542) is influenced by the nature of its substituents. Electron-donating groups generally lower the oxidation potential, making the phenol easier to oxidize, while electron-withdrawing groups have the opposite effect. In this compound, the presence of the chloro and difluorophenyl groups, both of which are electron-withdrawing, would be expected to increase the oxidation potential of the phenolic moiety, making it more resistant to oxidation compared to unsubstituted phenol.
Conversely, the reduction of halogenated phenols can occur, typically involving dehalogenation. These reactions can proceed through various mechanisms, including catalytic hydrodehalogenation or electron transfer processes. The relative ease of removal of halogens often follows the order I > Br > Cl > F, which is related to the carbon-halogen bond strength.
Detailed Mechanistic Investigations of C-H Activation and Functionalization
The presence of multiple C-H bonds on the aromatic rings of this compound opens up avenues for direct functionalization through transition metal-catalyzed C-H activation. Palladium-based catalysts have proven to be particularly effective in this regard.
Palladium-Initiated Cyclopalladation and Reductive Elimination Pathways
Palladium-catalyzed C-H activation often proceeds through a cyclometalation pathway, where the palladium catalyst coordinates to a directing group on the substrate, followed by an intramolecular C-H bond cleavage to form a stable palladacycle. In the case of this compound, the phenolic hydroxyl group can act as a directing group, facilitating the ortho-palladation of the C-H bond adjacent to it. This process, known as cyclopalladation, results in the formation of a five- or six-membered ring containing a carbon-palladium bond.
Once the palladacycle is formed, it can undergo a variety of transformations. A common subsequent step is oxidative addition of a reagent (e.g., an alkyl halide or an electrophilic halogen source), which raises the oxidation state of palladium, typically from Pd(II) to Pd(IV). This is then followed by reductive elimination, a step in which two ligands on the palladium center couple and are eliminated from the metal, regenerating a lower-valent palladium species and forming a new bond on the substrate. umb.eduumb.edu The reductive elimination from Pd(IV) complexes is a crucial step in many catalytic cycles and can be influenced by the nature of the ligands and the electronic properties of the substrate. nih.govprinceton.edu For this compound, this sequence could be used to introduce new substituents at the ortho position to the hydroxyl group.
Kinetic Isotope Effect (KIE) Studies in C-H Chlorination
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the slowest step.
Radical Chemistry in the Functionalization of this compound
Radical reactions offer an alternative and complementary approach to the functionalization of aromatic compounds. These reactions often proceed under mild conditions and can exhibit different regioselectivity compared to ionic reactions. acs.org
The phenolic hydroxyl group of this compound can play a key role in its radical chemistry. As mentioned earlier, one-electron oxidation of the phenol leads to the formation of a phenoxyl radical. This radical can then participate in a variety of reactions. For example, it can be trapped by other radicals or undergo coupling reactions.
Furthermore, the C-H bonds on the aromatic rings can be functionalized through radical-mediated processes. nih.govscience.gov This can be achieved using a variety of radical initiators to generate a carbon-centered radical on the aromatic ring, which can then be trapped by a suitable reagent. The regioselectivity of such a reaction would be influenced by the stability of the resulting radical, which in turn is affected by the electronic properties of the substituents.
Photochemical Reaction Mechanisms and Excited State Dynamics
No specific studies detailing the photochemical reaction mechanisms or the excited state dynamics of this compound were identified. Research in this area would typically involve techniques such as laser flash photolysis to investigate transient species, quantum yield measurements to determine the efficiency of photochemical processes, and computational chemistry to model excited state potential energy surfaces. However, such data for this compound has not been published.
Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 2,6 Difluorophenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-5-(2,6-difluorophenyl)phenol, a multi-faceted NMR approach, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, is necessary for a comprehensive structural assignment.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the protons and carbons in its two aromatic rings. The chemical shifts are influenced by the electronic effects of the substituents: the hydroxyl (-OH), chloro (-Cl), and the 2,6-difluorophenyl groups.
Proton (¹H) NMR: The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the 3-chloro-5-hydroxyphenyl ring will appear as distinct multiplets in the aromatic region. Due to the substitution pattern, three distinct proton signals are expected for this ring. The protons on the 2,6-difluorophenyl ring will also resonate in the aromatic region, with their signals being influenced by coupling to the adjacent fluorine atoms.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-5) is expected to be deshielded and resonate at a lower field. Conversely, the carbon atom bonded to the chlorine atom (C-3) will also be deshielded. The carbon atoms of the 2,6-difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-2' and C-6') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
To illustrate the expected chemical shifts and coupling patterns, data from analogous compounds are presented in the table below. For instance, in 3-chlorophenol (B135607), the aromatic protons and carbons show specific chemical shifts that can be used as a baseline for predicting the shifts in the target molecule. nih.gov Similarly, the known ¹³C NMR data for phenol (B47542) shows four distinct signals due to the symmetry of the molecule. thermofisher.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| H-2 | ~7.0-7.2 | - | Electron-withdrawing effect of Cl and phenyl group |
| C-1 | - | ~135-140 | Attachment to the difluorophenyl group |
| C-2 | - | ~115-120 | Ortho to the phenyl group |
| C-3 | - | ~130-135 | Attachment to Chlorine |
| H-4 | ~6.8-7.0 | - | Ortho to OH and meta to Cl |
| C-4 | - | ~110-115 | Ortho to OH and meta to Cl |
| C-5 | - | ~155-160 | Attachment to Hydroxyl group |
| H-6 | ~6.9-7.1 | - | Ortho to Cl and meta to OH |
| C-6 | - | ~112-117 | Ortho to Cl and meta to OH |
| OH | Variable (broad singlet) | - | Hydrogen bonding, solvent effects |
| C-1' | - | ~115-120 | Quaternary carbon, attached to the phenol ring |
| C-2'/C-6' | - | ~160-165 (d, ¹JCF ≈ 240-260 Hz) | Attachment to Fluorine |
| H-3'/H-5' | ~7.0-7.2 (t) | - | Meta to the other phenyl ring and ortho to F |
| C-3'/C-5' | - | ~112-117 (t, ³JCF ≈ 5-10 Hz) | Meta to the other phenyl ring and ortho to F |
| H-4' | ~7.3-7.5 (m) | - | Para to the other phenyl ring |
| C-4' | - | ~130-135 (t, ²JCF ≈ 20-30 Hz) | Para to the other phenyl ring |
Note: These are predicted values based on data from analogous compounds and general substituent effects. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. researchgate.netslideshare.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms in the 2,6-difluorophenyl moiety. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring. thermofisher.comscience.gov The signal will likely appear as a multiplet due to coupling with the aromatic protons on the same ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. illinois.edu The precise chemical shift will be influenced by the electronic nature of the substituted phenol ring.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms. studylib.netepfl.ch
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the assignment of the protons on both aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the two aromatic rings. For example, correlations would be expected between the protons on one ring and the carbons of the other ring across the C-C bond that links them.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule in solution, particularly the dihedral angle between the two aromatic rings.
X-ray Crystallography for Three-Dimensional Structure Determination
Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the determination of its crystal structure. The analysis of the diffraction pattern would yield the unit cell dimensions and the positions of all atoms within the asymmetric unit. The crystal structure of the related compound, 3,3',4,4'-tetrachlorobiphenyl, has been reported, providing a reference for the expected structural features of halogenated biphenyls. mdpi.compdx.edu In this analogue, the dihedral angle between the phenyl rings is 43.94(6)°, indicating a non-planar conformation. pdx.edu A similar non-planar arrangement would be expected for this compound due to steric hindrance between the ortho-fluorine atoms and the atoms of the other ring.
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to form hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or potentially one of the fluorine atoms.
The aromatic rings provide opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions play a significant role in the packing of aromatic compounds.
Furthermore, weaker interactions such as C-H···F contacts are also anticipated. These are considered weak hydrogen bonds and have been shown to play a role in the crystal packing of fluorinated organic molecules. chemicalbook.combiophysics.orgresearchgate.net The presence of both chlorine and fluorine atoms could also lead to halogen-halogen interactions, although these are generally weaker. The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.gov
Interactive Data Table: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Atoms Involved | Expected Geometric Parameters | Significance in Crystal Packing |
| Hydrogen Bonding | O-H···O | D-A distance: ~2.7-3.0 Å | Primary structure-directing interaction, forming chains or networks. |
| π-π Stacking | Aromatic rings | Centroid-centroid distance: ~3.5-3.8 Å | Contributes to the stabilization of the crystal lattice. |
| C-H···F Contacts | C-H (aromatic) and F | H···F distance: ~2.2-2.6 Å, C-H···F angle: >110° | Weak hydrogen bonds that influence the overall packing arrangement. chemicalbook.combiophysics.org |
| Halogen···Halogen | Cl···Cl, F···F, Cl···F | Distances near or less than the sum of van der Waals radii | Weaker interactions that may contribute to local packing. |
Crystallographic Information Files (CIF) and Database Analysis
A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific public entry or Crystallographic Information File (CIF) for this compound. cam.ac.ukugr.esugr.es CIF files are standard text file formats for exchanging crystallographic information, generated from single-crystal X-ray diffraction analysis. The absence of a public CIF file suggests that the single-crystal structure of this specific compound has not been determined or made publicly available through these major repositories. rsc.orgcam.ac.uk
Analysis of crystallographic data is crucial for understanding the three-dimensional arrangement of atoms and molecules in a solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the material's physical properties. For phenolic compounds, crystal structure analysis often reveals intricate hydrogen-bonding networks involving the hydroxyl groups. mdpi.com In the case of this compound, one would anticipate the crystal packing to be influenced by hydrogen bonds from the phenol group and potential non-covalent interactions involving the chlorine and fluorine atoms.
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound, allowing for structural elucidation and functional group identification. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from characteristic group frequencies of related substituted phenols. ijrte.orgresearchgate.net
Key Vibrational Modes:
O-H Vibrations: The hydroxyl group is a key feature. The O-H stretching vibration (νO-H) is expected to appear as a broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. In Raman spectra, this peak is often weaker. ijrte.org The in-plane (δO-H) and out-of-plane (γO-H) bending vibrations occur at lower frequencies, approximately 1150-1250 cm⁻¹ and 290-320 cm⁻¹, respectively. ijrte.org
C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are anticipated in the 3000-3100 cm⁻¹ region. ijrte.org In-plane and out-of-plane C-H bending vibrations appear in the fingerprint region, typically between 1000-1300 cm⁻¹ and 675-1000 cm⁻¹, respectively.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the two aromatic rings typically produce a series of bands in the 1400-1650 cm⁻¹ region of both FT-IR and Raman spectra. researchgate.net
C-F Vibrations: The C-F stretching vibrations are known to be strong in the IR spectrum and generally appear in the 1100-1400 cm⁻¹ range. The presence of two fluorine atoms on one phenyl ring would likely result in prominent bands in this region.
C-Cl Vibrations: The C-Cl stretching vibration is expected to give rise to a strong absorption in the range of 550-760 cm⁻¹. researchgate.net
The combination of these techniques provides a comprehensive vibrational profile. FT-IR is particularly sensitive to polar functional groups like O-H, while Raman spectroscopy is excellent for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings. nih.govresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Stretching | O-H | 3200-3600 | Strong, Broad | Weak |
| Stretching | Aromatic C-H | 3000-3100 | Medium | Medium |
| Stretching | Aromatic C=C | 1400-1650 | Medium-Strong | Strong |
| Stretching | C-F | 1100-1400 | Strong | Medium |
| Bending (in-plane) | O-H | 1150-1250 | Medium | Weak |
| Stretching | C-Cl | 550-760 | Strong | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula for this compound is C₁₂H₇ClF₂O. arctomsci.com
The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).
Carbon (C): 12 x 12.000000 = 144.000000 Da
Hydrogen (H): 7 x 1.007825 = 7.054775 Da
Chlorine (Cl): 1 x 34.968853 = 34.968853 Da
Fluorine (F): 2 x 18.998403 = 37.996806 Da
Oxygen (O): 1 x 15.994915 = 15.994915 Da
Summing these values gives a theoretical monoisotopic mass of 240.015349 Da .
HRMS analysis would be expected to produce a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this exact mass. A key feature in the mass spectrum would be the isotopic pattern characteristic of chlorine. Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum:
An M peak corresponding to the molecule containing ³⁵Cl.
An M+2 peak corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third that of the M peak.
This distinctive isotopic signature, combined with the high-accuracy mass measurement from HRMS, allows for unambiguous confirmation of the compound's elemental formula.
Table 2: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|---|
| [M]⁺ | C₁₂H₇³⁵ClF₂O | ³⁵Cl | 240.01535 | 100 |
| [M+2]⁺ | C₁₂H₇³⁷ClF₂O | ³⁷Cl | 242.01240 | ~32 |
| [M+H]⁺ | C₁₂H₈³⁵ClF₂O | ³⁵Cl | 241.02318 | 100 |
Computational and Theoretical Chemistry Studies of 3 Chloro 5 2,6 Difluorophenyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. karazin.ua It is particularly effective for calculating the properties of medium-sized organic molecules, providing a balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311+G(d,p), are employed. researchgate.netsci-hub.se
Table 1: Key Geometric Parameters for Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-H, C-Cl, C-F). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-O-H, C-C-C). |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com
HOMO : This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide precise energy values for these orbitals and map their spatial distribution, showing which parts of the molecule are most involved in electron donation and acceptance. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Concepts
| Orbital/Concept | Role in Chemical Reactions | Implication |
|---|---|---|
| HOMO | Electron Donor | The region of the molecule most likely to be attacked by electrophiles. |
| LUMO | Electron Acceptor | The region of the molecule most likely to react with nucleophiles. |
| HOMO-LUMO Gap | Energy required for electronic excitation | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. ijrte.orgresearchgate.net By calculating the harmonic frequencies, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as the stretching and bending of bonds. ijaemr.com
For 3-Chloro-5-(2,6-difluorophenyl)phenol, this analysis allows for the unambiguous assignment of complex spectral features. researchgate.net For example, characteristic vibrations include the O-H stretch of the hydroxyl group, aromatic C-H stretches, C-C ring stretches, and the stretching vibrations of the C-Cl and C-F bonds. Comparing the computed spectrum with an experimental one helps confirm the molecule's structure and provides insight into its force fields and bonding characteristics.
Table 3: Predicted Vibrational Modes and Typical Wavenumber Ranges
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic -OH | 3600 - 3200 |
| C-H Stretch | Aromatic Rings | 3100 - 3000 |
| C=C Stretch | Aromatic Rings | 1600 - 1450 |
| C-O Stretch | Phenolic C-O | 1260 - 1180 |
| C-F Stretch | Fluoro-substituted Ring | 1350 - 1100 |
Quantitative Structure-Property Relationship (QSPR) Descriptors
QSPR studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties using mathematical models. The descriptors used in these models quantify various aspects of the molecular structure.
TPSA and LogP are two of the most important descriptors in medicinal chemistry and drug discovery, as they help predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. reddit.comresearchgate.net Molecules with lower TPSA values are generally more capable of passively diffusing across cell membranes.
Lipophilicity (LogP) : LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a molecule's lipophilicity or hydrophobicity. acdlabs.com This value critically influences how a drug is distributed in the body and how it interacts with biological targets. nih.govresearchgate.net An optimal LogP value is often sought to balance solubility and membrane permeability.
Table 4: Key QSPR Pharmacokinetic Descriptors
| Descriptor | Definition | Importance in Research |
|---|---|---|
| TPSA | Surface area of polar atoms (e.g., Oxygen). | Predicts passive transport across biological membranes. |
| LogP | Octanol-water partition coefficient. | Measures lipophilicity, affecting absorption and distribution. |
The ability of a molecule to form hydrogen bonds is fundamental to its interactions with biological macromolecules like proteins and enzymes.
Hydrogen Bond Donors and Acceptors : In this compound, the hydroxyl (-OH) group is a primary hydrogen bond donor. The oxygen atom of this group, along with the two fluorine atoms, can act as hydrogen bond acceptors. nih.govresearchgate.net The number and strength of these potential interactions are crucial for molecular recognition processes.
Acidity Quantification (pKa) : The acidity of the phenolic proton is quantified by its pKa value. The presence of electron-withdrawing substituents on the phenyl ring significantly influences acidity. In this molecule, the chlorine and two fluorine atoms are strongly electron-withdrawing, which stabilizes the corresponding phenoxide anion. This effect leads to an increase in acidity (a lower pKa value) compared to unsubstituted phenol (B47542).
Table 5: Physicochemical Properties
| Property | Description | Significance |
|---|---|---|
| Hydrogen Bond Donors | Number of groups that can donate a proton to a hydrogen bond (e.g., -OH). | Crucial for specific binding interactions with biological targets. |
| Hydrogen Bond Acceptors | Number of sites that can accept a proton in a hydrogen bond (e.g., O, F). | Determines the molecule's ability to form stable intermolecular complexes. |
| pKa | Acid dissociation constant. | Quantifies the acidity of the phenolic proton, affecting ionization state at physiological pH. |
Intermolecular Interaction Analysis from Theoretical Models (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Theoretical models are instrumental in understanding the non-covalent interactions that govern the crystal packing and polymorphic behavior of molecular solids. For this compound, Hirshfeld surface analysis and Reduced Density Gradient (RDG) calculations offer profound insights into the nature and strength of its intermolecular contacts.
Hirshfeld Surface Analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping properties such as normalized contact distance (dnorm), shape index, and curvedness onto this surface, a detailed picture of intermolecular contacts emerges. For this compound, the analysis would likely reveal a variety of significant interactions:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. Strong O-H···O or O-H···F interactions with neighboring molecules would be anticipated, appearing as distinct red regions on the dnorm map.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on adjacent molecules.
π-π Stacking: The presence of two aromatic rings (the phenol and the difluorophenyl moieties) suggests the likelihood of π-π stacking interactions, which would be visualized as flat, triangular regions on the shape index map.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The distribution and sharpness of the "spikes" on this plot would indicate the prevalence and nature of different contacts.
Reduced Density Gradient (RDG) Analysis complements Hirshfeld analysis by identifying and visualizing non-covalent interactions in real space based on the electron density (ρ) and its gradient (∇ρ). The RDG is plotted against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, allowing for the classification of interactions.
For this compound, an RDG analysis would likely show:
Strong Attractive Interactions: Large, negative values in the plot, corresponding to blue or green regions in the 3D visualization, would signify strong hydrogen bonds involving the phenolic hydroxyl group.
Weak van der Waals Interactions: Broad regions of near-zero values, appearing as green or light brown areas, would represent weaker van der Waals forces, such as those between the aromatic rings and the various hydrogen and halogen atoms.
Steric Repulsion: Large, positive values, visualized as red regions, would indicate steric clashes, for example, within the core of the aromatic rings.
The following table summarizes the probable intermolecular contacts for this compound that would be elucidated by these theoretical models.
| Interaction Type | Donor | Acceptor | Probable Contribution |
| Hydrogen Bonding | O-H | O, F | High |
| Halogen Bonding | C-Cl | O, F | Moderate |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
| van der Waals | H, F, Cl | H, F, Cl | High (collectively) |
Advanced Simulation Techniques (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)
To explore the dynamic behavior and conformational landscape of this compound, advanced simulation techniques such as Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) are employed. These methods provide a temporal dimension to the understanding of the molecule's properties, which is inaccessible through static quantum chemical calculations.
Molecular Dynamics (MD) simulations model the atomic motions of a system over time by integrating Newton's classical equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. For this compound, MD simulations could be utilized to:
Analyze Conformational Flexibility: By simulating the molecule in different environments (e.g., in vacuo, in a solvent), the rotational barriers of the C-C single bond connecting the two aromatic rings can be determined. This would reveal the most stable conformations and the energy landscape for interconversion.
Study Solvation Effects: Simulating the molecule in a solvent like water or methanol (B129727) would allow for the detailed analysis of solute-solvent interactions. The radial distribution functions (RDFs) for different atom pairs would quantify the structure of the solvation shells around the molecule.
Predict Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the heat of vaporization or the diffusion coefficient could be calculated, providing a link between the microscopic behavior and macroscopic properties.
Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive technique where the forces on the atoms are calculated "on the fly" using quantum mechanical methods (e.g., Density Functional Theory) at each step of the simulation. This avoids the reliance on pre-parameterized force fields and is particularly useful for studying systems where chemical reactions or significant electronic structure changes occur.
For this compound, AIMD simulations could be applied to:
Investigate Proton Transfer Dynamics: The dynamics of the acidic proton of the phenolic hydroxyl group could be studied, including its potential transfer to a neighboring molecule or a solvent molecule.
Model Excited State Dynamics: By combining AIMD with time-dependent quantum mechanical methods, the behavior of the molecule upon electronic excitation could be simulated, providing insights into its photophysical properties.
Refine Force Field Parameters: AIMD can be used to generate high-quality data to develop and validate more accurate classical force fields for larger-scale MD simulations.
The table below outlines the key parameters and potential findings from these advanced simulation techniques for this compound.
| Simulation Technique | Key Parameters | Potential Findings |
| Molecular Dynamics (MD) | Force Field, Temperature, Pressure, Simulation Time | Conformational preferences, solvation structure, transport properties |
| Ab Initio MD (AIMD) | Quantum Mechanical Level of Theory, Time Step | Reaction dynamics, electronic structure evolution, excited state behavior |
Derivatization and Advanced Functionalization of 3 Chloro 5 2,6 Difluorophenyl Phenol
Regioselective Functionalization of the Phenolic Ring System
The phenolic ring of 3-Chloro-5-(2,6-difluorophenyl)phenol is a prime target for functionalization, particularly through C–H activation strategies. nih.gov The hydroxyl group can act as an internal directing group, although its directing effect can be moderate. To achieve high regioselectivity, particularly at the ortho positions (C2 and C6), removable directing groups are often employed.
Research has demonstrated the efficacy of using a 2-pyridyl auxiliary group attached to the phenolic oxygen. rsc.org This strategy facilitates highly efficient palladium-catalyzed C–H functionalization specifically at the ortho-positions of the phenol (B47542) ring. rsc.org This approach allows for the controlled, stepwise introduction of various functional groups. For instance, after an initial functionalization at one ortho position, a subsequent, different functionalization can be directed to the remaining ortho C–H bond. semanticscholar.org
This methodology enables the synthesis of a diverse array of polysubstituted phenol derivatives. semanticscholar.org The directing group can be removed after the desired functionalizations are complete, restoring the free phenol. rsc.org
Table 1: Examples of Regioselective Functionalization of the Phenolic Ring This table is illustrative, based on established methods for directed C-H functionalization of complex phenols.
| Position | Reaction Type | Reagent/Catalyst System | Potential Functional Group Introduced |
|---|---|---|---|
| C2/C6 | C-H Chlorination | Pd(OAc)₂, NCS | -Cl |
| C2/C6 | C-H Bromination | Pd(OAc)₂, NBS | -Br |
| C2/C6 | C-H Iodination | Pd(OAc)₂, NIS | -I |
| C2/C6 | C-H Nitration | Pd(OAc)₂, AgNO₂ | -NO₂ |
Chemical Transformations of the Chlorine Atom (e.g., Cross-Coupling, Nucleophilic Substitution)
The chlorine atom on the phenolic ring serves as a versatile synthetic handle for introducing further molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions: Aryl chlorides are valuable substrates for cross-coupling reactions due to their stability and commercial availability. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com This allows the chlorine atom in this compound to be replaced with a wide variety of aryl, heteroaryl, alkyl, or vinyl groups. The choice of palladium catalyst and ligands, such as electron-rich phosphines, is critical for achieving high yields, especially with the relatively less reactive aryl chlorides. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the chlorine atom by a nucleophile is another potential transformation. However, nucleophilic aromatic substitution on unactivated aryl chlorides, such as in this compound, is generally challenging. libretexts.org The reaction typically requires either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org As the target molecule lacks such activating groups, this pathway is less favorable than cross-coupling and would necessitate forcing conditions.
Table 2: Potential Transformations of the Chlorine Atom
| Reaction Type | Reagent Class | Catalyst System | Potential Substituent |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, Base | Alkynyl |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand, Base | Amino (NR¹R²) |
Functionalization of the Difluorophenyl Moiety
The 2,6-difluorophenyl ring offers distinct opportunities for functionalization, primarily through C-H activation. The fluorine atoms exert a strong electronic influence, making the C-H bond positioned between them (at C4') particularly susceptible to certain metal-catalyzed reactions.
Methodologies have been developed for the late-stage C-H diversification of molecules containing a difluorophenyl group. researchgate.net For instance, a palladium-catalyzed reaction using potassium pivalate (B1233124) can achieve regioselective arylation of the C-H bond situated between the two fluorine atoms. researchgate.net This reaction demonstrates good tolerance for various functional groups on the coupling partner (aryl bromide), allowing for the synthesis of diverse biaryl structures. This selective C-H functionalization provides a powerful tool for modifying the electronic and steric properties of the difluorophenyl moiety without altering the core structure of the molecule.
Table 3: Regioselective Functionalization of the Difluorophenyl Moiety
| Position | Reaction Type | Catalyst/Reagent | Resulting Structure |
|---|
Sequential and Late-Stage Functionalization Strategies
Sequential and late-stage functionalization (LSF) are powerful concepts in modern chemical synthesis, enabling the efficient diversification of complex molecules from a common intermediate. nih.govnih.gov These strategies are particularly valuable for creating libraries of analogues for drug discovery and materials science. nih.govrsc.org
The derivatization of this compound is well-suited to these approaches. A prime example involves the use of a removable directing group on the phenolic oxygen. rsc.org This allows for a sequence of reactions, such as an initial, selective C-H chlorination at one ortho position, followed by a different C-H functionalization (e.g., nitration, borylation, or iodination) at the other ortho position. semanticscholar.org This step-by-step process provides access to a variety of unsymmetrically 2,4,6-trisubstituted phenol derivatives that would be difficult to prepare otherwise. rsc.org
This approach exemplifies a late-stage functionalization strategy, where key structural modifications are introduced at the final stages of a synthetic sequence, minimizing the need for de novo synthesis of each new analogue. rsc.orgnih.gov
Table 4: Illustrative Sequential Functionalization Strategy Based on the methodology of directed C-H activation.
| Step | Reaction | Position Targeted | Result |
|---|---|---|---|
| 1 | Attachment of 2-pyridyl directing group | Phenolic -OH | Protected phenol intermediate |
| 2 | Pd-catalyzed C-H Chlorination | C2 | Introduction of a second chlorine atom |
| 3 | Pd-catalyzed C-H Borylation | C6 | Introduction of a boronic ester group |
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies
The synthesis of chemically modified analogues of this compound is essential for conducting structure-reactivity relationship (SRR) studies. By systematically altering different parts of the molecule, researchers can probe the influence of steric and electronic factors on its chemical or biological properties. The synthetic strategies outlined in the previous sections provide a comprehensive toolkit for creating a focused library of such analogues.
For example, to study the impact of the substituent at the C3 position, the chlorine atom can be replaced with a range of other groups via Suzuki-Miyaura cross-coupling. To investigate the role of the phenolic ring's substitution pattern, sequential C-H functionalization can be used to introduce various groups at the C2 and C6 positions. Finally, the importance of the difluorophenyl moiety can be explored by introducing substituents at its C4' position through C-H activation.
Table 5: Design of Analogues for Structure-Reactivity Studies
| Target Modification Site | Synthetic Strategy | Example Analogue Structure | Property to Study |
|---|---|---|---|
| C3 Position | Suzuki-Miyaura Coupling | 3-Methyl-5-(2,6-difluorophenyl)phenol | Effect of replacing an electron-withdrawing atom with an electron-donating group |
| C2/C6 Positions | Sequential C-H Functionalization | 2-Bromo-3-chloro-5-(2,6-difluorophenyl)phenol | Impact of additional steric bulk and halogen bonding potential near the hydroxyl group |
Applications of 3 Chloro 5 2,6 Difluorophenyl Phenol As a Chemical Precursor and Building Block
Role in the Synthesis of Complex Organic Molecules
While specific, publicly available examples of the direct use of 3-Chloro-5-(2,6-difluorophenyl)phenol in the total synthesis of complex natural products are limited, its structural motifs are present in a variety of bioactive molecules. Phenolic compounds are well-established precursors in organic synthesis, with the hydroxyl group serving as a versatile handle for various transformations such as etherification, esterification, and O-arylation reactions. The presence of the chloro and difluorophenyl moieties on the phenol (B47542) ring of this particular compound provides additional sites for modification and coupling reactions.
The biaryl linkage is a common feature in many pharmaceuticals and natural products. The 2,6-difluoro substitution pattern on one of the phenyl rings can influence the conformation of the molecule by restricting rotation around the biaryl bond, which can be a critical factor for biological activity. Synthetic strategies aimed at constructing complex molecules could utilize this compound as a key fragment, introducing the fluorinated biaryl unit early in the synthetic sequence.
Intermediate in the Development of Fluorinated Specialty Chemicals
Fluorinated phenols are crucial intermediates in the production of a wide range of specialty chemicals, including liquid crystals, polymers, and agrochemicals. The combination of chlorine and fluorine atoms in this compound makes it a candidate for the synthesis of molecules with tailored electronic and physical properties.
Contribution to the Synthesis of Diverse Chemical Libraries for Research
Combinatorial chemistry and high-throughput screening have revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. The generation of chemical libraries with high structural diversity is key to the success of these approaches. This compound is a valuable scaffold for the creation of such libraries.
The phenolic hydroxyl group can be readily functionalized with a wide array of substituents, allowing for the systematic exploration of chemical space around the core structure. Furthermore, the chlorine atom can be a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce further diversity. The 2,6-difluorophenyl group provides a constant structural element that can be important for targeting specific protein families.
Table 2: Potential Reactions for Library Synthesis using this compound
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Etherification | Alkyl halides, base (e.g., K₂CO₃) | Aryl ethers |
| Esterification | Acyl chlorides or carboxylic acids, coupling agents | Aryl esters |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst, base | Tri- or tetra-aryl compounds |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, base | Di- or tri-arylamines |
Strategic Importance in Enabling Access to Novel Chemical Scaffolds
The development of novel chemical scaffolds is a primary objective in medicinal chemistry to overcome challenges such as drug resistance and to identify new biological targets. The unique substitution pattern of this compound makes it a strategic starting material for the synthesis of previously unexplored molecular frameworks.
The combination of a chlorinated phenol with a difluorinated phenyl ring in a biaryl structure is not a commonly occurring motif in commercially available screening compounds. Therefore, molecules derived from this precursor are likely to possess novel intellectual property and may exhibit unique biological activities. The restricted rotation due to the ortho-fluorine atoms can lead to atropisomers, which can be separated and evaluated independently, further expanding the chemical space that can be explored from this single precursor. The strategic use of such unique building blocks is crucial for pushing the boundaries of chemical biology and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
